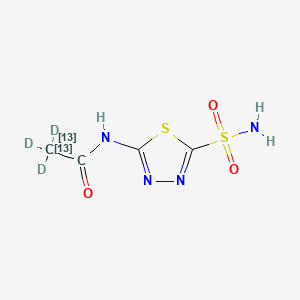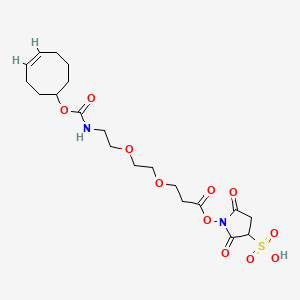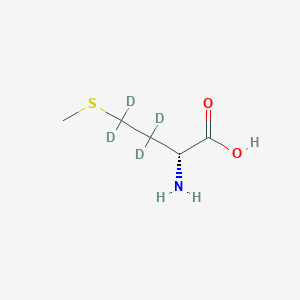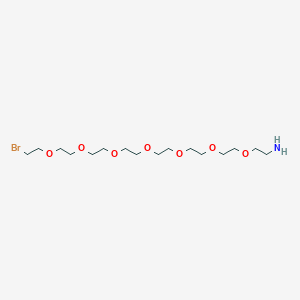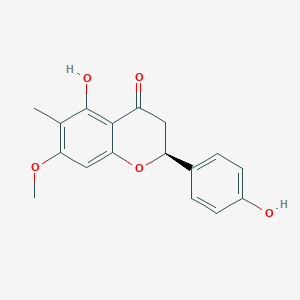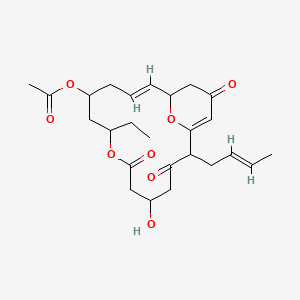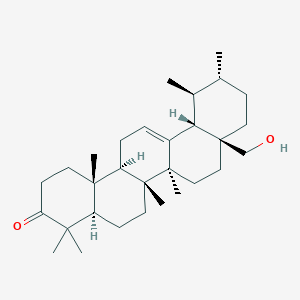
Waltonitone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Waltonitone is primarily extracted from the plant Gentiana waltonii Burkill . The extraction process involves the use of organic solvents to isolate the compound from the plant material. The detailed synthetic routes and reaction conditions for the industrial production of this compound are not extensively documented in the literature. the extraction process typically involves:
Plant Material Collection: Harvesting the plant material.
Solvent Extraction: Using solvents like methanol or ethanol to extract the compound.
Purification: Purifying the extract using techniques such as column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Waltonitone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized triterpenes, while reduction can yield reduced triterpenes with modified functional groups.
Applications De Recherche Scientifique
Waltonitone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical behavior of triterpenes.
Biology: Investigated for its effects on cell growth and apoptosis in various cell lines.
Industry: Potential applications in the development of pharmaceuticals and therapeutic agents.
Mécanisme D'action
Waltonitone exerts its effects through several mechanisms:
Induction of Apoptosis: This compound induces apoptosis in cancer cells by activating caspase-3 and upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.
Molecular Targets: The compound targets various molecular pathways, including the farnesoid X receptor (FXR) and microRNA-22 (miR-22) pathways.
Pathways Involved: This compound modulates the FXR-miR-22-CCNA2 signaling pathway, leading to the inhibition of cell proliferation and tumorigenesis.
Comparaison Avec Des Composés Similaires
Waltonitone is unique among triterpenes due to its specific biological activities and molecular targets. Similar compounds include:
Betulinic Acid: Another triterpene with anti-cancer properties.
Oleanolic Acid: Known for its anti-inflammatory and anti-cancer activities.
Ursolic Acid: Exhibits anti-cancer, anti-inflammatory, and antioxidant properties.
While these compounds share some similarities with this compound, the specific molecular targets and pathways modulated by this compound distinguish it from other triterpenes .
Propriétés
Formule moléculaire |
C30H48O2 |
|---|---|
Poids moléculaire |
440.7 g/mol |
Nom IUPAC |
(4aR,6aR,6bS,8aS,11R,12S,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,12,14b-heptamethyl-1,2,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydropicen-3-one |
InChI |
InChI=1S/C30H48O2/c1-19-10-15-30(18-31)17-16-28(6)21(25(30)20(19)2)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h8,19-20,22-23,25,31H,9-18H2,1-7H3/t19-,20+,22+,23-,25+,27+,28-,29-,30-/m1/s1 |
Clé InChI |
AGROEMJMHCZRDH-XLBYEEBTSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2[C@H]1C)C)CO |
SMILES canonique |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


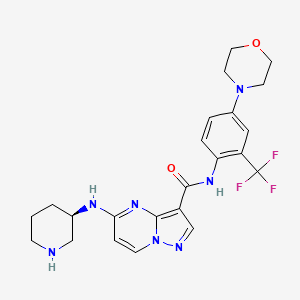
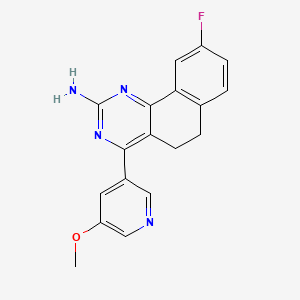
![2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12420488.png)
